Product packaging for 4-(Prop-1-en-1-yl)benzene-1-thiol(Cat. No.:CAS No. 78943-76-7)

4-(Prop-1-en-1-yl)benzene-1-thiol

Cat. No.: B15439580
CAS No.: 78943-76-7
M. Wt: 150.24 g/mol
InChI Key: OTZIWAJEWDTVTI-UHFFFAOYSA-N
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Description

Significance of the Thiol and Prop-1-en-1-yl Moieties in Synthetic Design and Reactivity

The chemical behavior of 4-(Prop-1-en-1-yl)benzene-1-thiol is dictated by the interplay of its two primary functional groups: the thiol (-SH) and the prop-1-en-1-yl group.

The Thiol (-SH) Group: The thiol group is the sulfur analog of the alcohol group but exhibits markedly different chemical properties. wikipedia.orgwikipedia.org Thiols are generally more acidic than their corresponding alcohols. wikipedia.org The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (S-), which allows it to participate in a wide range of nucleophilic substitution and addition reactions. researchgate.net This reactivity is foundational for forming various sulfur-containing compounds like thioethers and thioesters. organic-chemistry.org Furthermore, thiols can be readily oxidized to form disulfides (R-S-S-R) or, under stronger conditions, sulfonic acids (RSO₃H). wikipedia.orgresearchgate.net This redox activity is a cornerstone of their utility in synthetic chemistry and their role in biological systems. researchgate.net The interaction of thiols with aromatic rings, known as S–H/π interactions, is also a subject of study, suggesting that aromatic groups can effectively compete with traditional hydrogen bond acceptors for interactions with thiols. nih.govacs.org

The Prop-1-en-1-yl Group: The prop-1-en-1-yl group is an unsaturated side chain that provides a site for addition reactions. The double bond is susceptible to electrophilic addition and radical reactions. evitachem.com A particularly relevant reaction for this class of compounds is the thiol-ene reaction, a "click chemistry" process where a thiol adds across a double bond. wikipedia.org This reaction is known for its high efficiency, stereoselectivity, and mild reaction conditions, making it a powerful tool for synthesis and polymer chemistry. wikipedia.org The reactivity of the propenyl group can be influenced by the electronic nature of the benzene (B151609) ring. For instance, studies on analogous compounds like trans-anethole (1-methoxy-4-(trans-prop-1-en-1-yl)benzene) show that the propenyl group can undergo oxidation to form epoxides or aldehydes. kau.edu.saresearchgate.net

Evolution of Research Perspectives on Aryl Vinyl Thiol Compounds

Research into aryl vinyl thiol compounds has evolved, driven by advancements in synthetic methodologies and the demand for new functional materials. Initially, the focus was on fundamental reactivity and the synthesis of simple thioethers. organic-chemistry.org More recently, the field has expanded significantly, spurred by the advent of "click chemistry." The thiol-ene reaction, in particular, has highlighted the utility of vinyl-substituted thiols as versatile building blocks. wikipedia.org This has led to their use in creating complex molecular architectures, functionalizing surfaces, and synthesizing polymers with tailored properties. wikipedia.org Research has also delved into catalyzed reactions, such as palladium-catalyzed cross-coupling, to form aryl and vinyl sulfides with high precision. acs.orgias.ac.in The development of methods for the direct introduction of thiol groups onto aromatic rings has further facilitated access to these valuable compounds. acs.orgorganic-chemistry.org Modern research continues to explore the application of these molecules in areas like drug delivery and the development of advanced materials, leveraging the unique and tunable reactivity of the vinyl and thiol moieties. nih.gov

Data Tables

The following tables provide predicted and representative data for this compound based on the known properties of its constituent functional groups and analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound This data is calculated and extrapolated from known chemical principles and data for similar compounds.

PropertyPredicted ValueReference / Basis
Molecular FormulaC₉H₁₀SBased on structure
Molecular Weight150.24 g/mol Calculated from formula
IUPAC NameThis compoundStandard nomenclature
pKa~6-7Compared to thiophenol (pKa ~6.6)
AppearanceLikely a liquid with a strong, unpleasant odorGeneral property of thiols wikipedia.org

Table 2: Expected Spectroscopic Data Signatures This table outlines the characteristic spectral regions for the functional groups present in the molecule.

Spectroscopic TechniqueFunctional GroupExpected Chemical Shift / WavenumberNotes
¹H NMRThiol Proton (-SH)δ 3.0 - 4.0 ppmBroad singlet, position can vary with concentration and solvent.
¹H NMRVinyl Protons (-CH=CH-)δ 5.5 - 7.0 ppmComplex splitting pattern (doublets of quartets).
¹H NMRAromatic Protons (-C₆H₄-)δ 7.0 - 7.5 ppmTwo doublets (AA'BB' system).
¹³C NMRAromatic Carbonsδ 120 - 140 ppmMultiple signals expected.
IR SpectroscopyS-H Stretch2550 - 2600 cm⁻¹Weak but sharp band, characteristic of thiols. dcu.ie
IR SpectroscopyC=C Stretch (Vinyl)~1650 cm⁻¹Medium intensity band.
IR SpectroscopyC-H Bending (trans-alkene)~965 cm⁻¹Strong band, characteristic of out-of-plane bend.

Table 3: Potential Synthetic Approaches for Aryl Vinyl Thiols This table summarizes general, established methods that could be hypothetically adapted for the synthesis of this compound.

Synthetic StrategyDescriptionKey ReagentsGeneral Reference
Nucleophilic Aromatic SubstitutionDisplacement of a leaving group (e.g., a halide) on a vinylarene with a sulfur nucleophile.4-(Prop-1-en-1-yl)aryl halide, NaSHGeneral SNAr principles
Reduction of Sulfonyl ChlorideConversion of a 4-(prop-1-en-1-yl)benzenesulfonyl chloride to the corresponding thiol.Zn, H₂SO₄ or LiAlH₄Standard reduction methods
Newman-Kwart RearrangementRearrangement of an O-aryl thiocarbamate, derived from the corresponding phenol (B47542), followed by hydrolysis.4-(Prop-1-en-1-yl)phenol, Dialkylthiocarbamoyl chloride, Heat, Base (for hydrolysis) organic-chemistry.org
Coupling with a Sulfur SourceCopper-catalyzed reaction of an aryl halide with a sulfur source, followed by reduction.1-Bromo-4-(prop-1-en-1-yl)benzene, Sulfur powder, CuI, K₂CO₃, then NaBH₄ organic-chemistry.org
Thiolation via Isothiouronium SaltReaction of an alkyl halide with thiourea, followed by hydrolysis to yield the thiol.4-(Prop-1-en-1-yl)benzyl halide, Thiourea, NaOH ias.ac.inyoutube.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10S B15439580 4-(Prop-1-en-1-yl)benzene-1-thiol CAS No. 78943-76-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78943-76-7

Molecular Formula

C9H10S

Molecular Weight

150.24 g/mol

IUPAC Name

4-prop-1-enylbenzenethiol

InChI

InChI=1S/C9H10S/c1-2-3-8-4-6-9(10)7-5-8/h2-7,10H,1H3

InChI Key

OTZIWAJEWDTVTI-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC=C(C=C1)S

Origin of Product

United States

Synthetic Methodologies for 4 Prop 1 En 1 Yl Benzene 1 Thiol and Its Precursors

Established Synthetic Routes to Substituted Benzenethiols

The introduction of a thiol group onto a benzene (B151609) ring is a fundamental transformation in organic synthesis. Several reliable methods exist, starting from various functionalized aromatic precursors.

One of the most common strategies for forming aryl C–S bonds is through the coupling of aryl halides with a sulfur source. Transition-metal-catalyzed reactions have become particularly prevalent due to their efficiency and functional group tolerance. tsinghua.edu.cn

Copper- and palladium-catalyzed systems are extensively used for this purpose. nih.gov For instance, aryl iodides can react with thiobenzoic acid in the presence of a copper catalyst and a ligand like 1,10-phenanthroline to produce S-aryl thiocarboxylates, which are then hydrolyzed to the corresponding aryl thiols. nih.gov Visible-light photoredox catalysis has also emerged as a mild and efficient method for the arylation of thiols with aryl halides, including less reactive aryl chlorides, at room temperature. tsinghua.edu.cn

Alternatively, direct substitution reactions can be employed, where a substituted halobenzene reacts with a thiohydrogenating reagent in a non-protonic polar solvent. google.com While effective, these nucleophilic aromatic substitution reactions may require harsh conditions or electron-withdrawing groups on the aromatic ring to proceed efficiently. jst.go.jp

Table 1: Selected Catalyst Systems for Thiolation of Aryl Halides

Catalyst SystemAryl HalideSulfur SourceTypical ConditionsReference
Copper(I) Iodide / LigandAryl Iodide/BromideThiobenzoic AcidBase (e.g., K₂CO₃), Solvent (e.g., DMF), Heat nih.gov
Palladium Complex / LigandAryl Bromide/ChlorideAlkanethiolsBase (e.g., t-BuOK), Solvent (e.g., Dioxane), Heat nobelprize.org
Photoredox Catalyst (e.g., Ir or Ru complex)Aryl Chloride/BromideThiolsVisible Light, Room Temperature tsinghua.edu.cn

Another major pathway to benzenethiols involves the reduction of more oxidized sulfur-containing functional groups, such as sulfonyl chlorides or disulfides. Benzene sulfonyl chlorides, which are readily prepared from benzene derivatives, can be reduced to thiophenols using reagents like zinc dust in sulfuric acid. nih.gov A cleaner method utilizes red phosphorus and iodine in an aqueous medium to reduce benzene sulfonyl chloride compounds, with the final product obtained via steam distillation. google.com

The reduction of disulfides is also a common final step in benzenethiol (B1682325) synthesis. Disulfides are often more stable and less odorous intermediates. For example, bis-(o-nitrophenyl) disulfides can be prepared from halonitrobenzenes and subsequently reduced with zinc and an acid to yield the zinc salt of the corresponding aminobenzenethiol. ijcrt.org

Table 2: Common Reductive Methods for Benzenethiol Synthesis

PrecursorReducing Agent/SystemConditionsReference
Benzenesulfonyl ChlorideZinc Dust / H₂SO₄Aqueous acid nih.gov
Benzenesulfonyl ChlorideRed Phosphorus / IodineWater, 90-130°C google.com
Diaryl DisulfideZinc / Acetic Acid or HClAcidic medium ijcrt.org
Benzenesulfonyl ChlorideTriphenylphosphine (PPh₃)Toluene, Reflux nih.gov

Due to the high reactivity and unpleasant odor of thiols, syntheses are often designed using "thiol surrogates" or protected thiol groups. These groups mask the thiol functionality during intermediate steps and are later converted to the free thiol.

Aryl xanthates, prepared from the reaction of aryne intermediates with potassium xanthate, serve as effective benzenethiol equivalents. acs.orgacs.org These compounds are stable and can be hydrolyzed under basic conditions to release the thiol. acs.org Other practical surrogates include 2-ethylhexyl-3-mercaptopropionate, which can be cleaved under mild basic conditions via a β-elimination mechanism. acs.org The S-trityl group is another common protecting group for thiols, which can be removed using trifluoroacetic acid and a silane scavenger. mdpi.com

Synthesis of Propenyl-Substituted Benzene Systems

The formation of the propenyl group on the benzene ring is a key step that can be achieved through several powerful C-C bond-forming reactions. The choice of method often depends on the desired stereochemistry (E/Z isomer) of the double bond and the available starting materials.

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a triphenyl phosphonium ylide. wikipedia.orglumenlearning.com To synthesize a propenyl-benzene derivative, a substituted benzaldehyde would be reacted with an ethylidene-triphenylphosphorane (Ph₃P=CHCH₃).

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (where the group attached to the carbanion is alkyl) typically yield (Z)-alkenes as the major product under salt-free conditions. wikipedia.orgorganic-chemistry.org

Stabilized ylides (containing an electron-withdrawing group like an ester or ketone) generally produce (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org

A related method, the Horner-Wadsworth-Emmons (HWE) reaction, uses phosphonate-stabilized carbanions and typically provides excellent selectivity for the (E)-alkene. The water-soluble phosphate byproduct of the HWE reaction is also easier to remove than the triphenylphosphine oxide generated in the Wittig reaction.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including alkenyl benzenes. nobelprize.org These methods offer high efficiency and broad functional group compatibility.

The Suzuki reaction , which couples an aryl halide or triflate with an organoboron compound (e.g., a propenylboronic acid) in the presence of a base, is a widely used method. nobelprize.org Similarly, the Negishi reaction utilizes an organozinc reagent as the coupling partner. nobelprize.org A strategy for synthesizing multisubstituted propenylbenzenes from benzyl (B1604629) chlorides has been described, involving a relay catalysis of palladium that proceeds through allylative dearomatization, Wagner–Meerwein rearrangement, and olefin isomerization. rsc.org These reactions provide a powerful and modular approach to constructing the propenyl-benzene framework. nobelprize.orgrsc.org

Table 3: Comparison of Palladium-Catalyzed Reactions for Alkenyl Benzene Synthesis

Reaction NameAryl PartnerAlkenyl PartnerKey FeaturesReference
Suzuki CouplingAryl Halide (Br, I), TriflateAlkenylboronic acid/esterRequires base; tolerant of many functional groups. nobelprize.org
Negishi CouplingAryl Halide (Cl, Br, I)Alkenylzinc reagentHighly reactive organometallic; mild conditions. nobelprize.org
Heck CouplingAryl Halide (Br, I)PropeneDirect coupling with simple alkenes; requires base. nobelprize.org
Stille CouplingAryl Halide (Br, I), TriflateAlkenyltin reagentTolerant of many functional groups; toxic tin reagents. nih.govresearchgate.net

Electrophilic Substitution Pathways for Side-Chain Introduction

The introduction of the prop-1-en-1-yl side-chain onto a benzene ring is a critical step in the synthesis of precursors for 4-(prop-1-en-1-yl)benzene-1-thiol. Electrophilic aromatic substitution, particularly variants of the Friedel-Crafts alkylation, serves as a primary pathway for this transformation. chemguide.co.ukmasterorganicchemistry.comlibretexts.org Industrial methods for alkylating benzene rings often employ alkenes in the presence of a catalyst system, which is a more economical approach than using haloalkanes as it eliminates the need for a pre-synthesis step. chemguide.co.uk

For the synthesis of a propenylbenzene structure, benzene can be treated with propene using a mixture of a Lewis acid, such as aluminum chloride (AlCl₃), and a protic acid like hydrogen chloride (HCl) as the catalyst. chemguide.co.uk The reaction proceeds through the formation of a carbocation electrophile. The propene reacts with HCl, forming a secondary carbocation, which is more stable than the primary alternative. chemguide.co.uk This secondary carbocation then attacks the benzene ring. The subsequent loss of a proton from the intermediate benzenonium ion restores the aromaticity of the ring and yields the alkylated product, isopropylbenzene. chemguide.co.ukmsu.edu Isomerization and subsequent dehydrogenation steps would be required to achieve the desired prop-1-en-1-yl substituent.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Formation of a sigma-complex (Benzenonium ion): The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation. This initial step is typically the rate-determining step and involves a high activation energy because it temporarily disrupts the ring's aromaticity. libretexts.orgmsu.edu

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the stable aromatic system. msu.edu

Alternative catalysts and conditions can be employed for such alkylations, including other Lewis acids (e.g., FeBr₃ for bromination) or strong acid catalysts. msu.eduuomustansiriyah.edu.iq The choice of catalyst and reaction conditions is crucial to control selectivity and minimize side reactions.

Convergent and Divergent Synthetic Strategies for this compound

The synthesis of a specific target molecule like this compound can be approached using either convergent or divergent strategies, each with distinct advantages.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. acs.org For this compound, a convergent approach might involve:

Fragment A Synthesis: Preparation of a 4-halobenzene-1-thiol derivative (e.g., 4-iodobenzenethiol), where the thiol group is appropriately protected.

Fragment B Synthesis: Preparation of a prop-1-en-1-yl organometallic reagent (e.g., a boronic acid or a Grignard reagent).

Coupling: A cross-coupling reaction, such as a Suzuki or Negishi coupling, would then be used to join Fragment A and Fragment B to form the carbon-carbon bond, followed by deprotection of the thiol group. This approach is often efficient as it allows for the accumulation of large quantities of the fragments before the final, often complex, coupling step. acs.org

A divergent synthesis , in contrast, begins with a common precursor that is elaborated through different reaction pathways to yield a variety of structurally related compounds. In the context of this compound, a divergent strategy could start with a molecule like 4-bromobenzaldehyde. This central precursor could be used to:

Introduce the thiol group via nucleophilic aromatic substitution or a metal-catalyzed C-S coupling reaction.

Separately, the aldehyde functional group could be subjected to a Wittig reaction or a similar olefination strategy to construct the prop-1-en-1-yl side-chain. This strategy allows for the creation of a library of related compounds by modifying the reaction partners in the final steps, which is valuable for structure-activity relationship studies.

Advanced Catalytic Systems in the Synthesis of Aryl Vinyl Thiol Structures

The formation of the aryl-sulfur bond is a key transformation in the synthesis of this compound. While traditional methods exist, they often require harsh conditions. nih.govorganic-chemistry.org Modern organic synthesis has seen the development of advanced catalytic systems that offer milder conditions, greater efficiency, and broader functional group tolerance. nih.govsemanticscholar.orguni.lu

Transition Metal Catalysis in C-S Bond Formation

Transition metal catalysis has become a cornerstone for the formation of carbon-sulfur (C-S) bonds, largely overcoming the challenge of catalyst poisoning by sulfur compounds. nih.govsemanticscholar.orguni.lu Palladium and copper are the most extensively studied metals for this purpose, with nickel also emerging as a viable catalyst. nih.govuni.lu

Palladium-catalyzed C-S coupling represents a significant advancement, analogous to the well-established C-N and C-O bond-forming reactions. nih.gov These reactions typically couple aryl halides or triflates with thiols. The development of catalysts with specific ligands, such as bidentate phosphines, has been crucial for achieving high efficiency and tolerance to a wide range of functional groups. semanticscholar.orguni.lu Mechanistic studies have shown that the presence of additives like zinc chloride can be beneficial, as they may prevent catalyst deactivation by strongly coordinating thiolates. uni.lu

Copper-catalyzed C-S coupling , often referred to as the Ullmann condensation, provides a more economical alternative to palladium. nih.gov Modern protocols have been developed that use simple, ligand-free copper salts like copper(I) iodide (CuI) in low catalytic amounts (1-2.5 mol %). uu.nl These reactions can be carried out under relatively mild conditions and demonstrate good chemoselectivity. uu.nl The choice of base and solvent can significantly influence the reaction's outcome and selectivity. nih.gov

Nickel-catalyzed C-S bond formation offers another avenue, particularly for coupling with aryl mesylates or for reactions involving disulfides. uni.lu Nickel catalysts, often supported by N-heterocyclic carbene (NHC) ligands, can effectively facilitate the arylation of thiols. nih.gov

Catalyst SystemAryl SourceThiol SourceKey FeaturesReference
Palladium with Phosphine (B1218219) LigandsAryl Halides (Cl, Br, I), TriflatesThiolsHigh efficiency, broad functional group tolerance. semanticscholar.orguni.lu
Copper(I) Iodide (CuI) (ligand-free)Aryl IodidesThiophenolsEconomical, mild conditions, good chemoselectivity. uu.nl
Nickel with NHC or Bipyridyl LigandsAryl Iodides, MesylatesThiols, DisulfidesEffective for disulfide coupling and less reactive aryl sources. nih.govuni.lu

Green Chemistry Approaches to Organosulfur Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organosulfur compounds to reduce environmental impact. researchgate.netroyalsocietypublishing.org This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. royalsocietypublishing.orgmdpi.com

Key green chemistry strategies include:

Use of Green Solvents: Water has been explored as a reaction medium for C-S coupling reactions, representing a significant step towards more sustainable processes. uu.nl Ionic liquids are also used as they are non-volatile and can often be recycled, sometimes acting as both solvent and catalyst. royalsocietypublishing.orgmdpi.com

Solvent-Free Reactions: Performing reactions under neat conditions or using solid-state methods like mechanochemistry (ball-milling) can eliminate the need for solvents entirely, significantly reducing waste. sciforum.netresearchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net Metal-free, multicomponent strategies are particularly effective in this regard. acs.org

Energy Efficiency: The use of microwave irradiation as an energy source can lead to faster reaction times and reduced energy consumption compared to conventional heating. researchgate.netroyalsocietypublishing.org

Green Chemistry PrincipleApplication in Organosulfur SynthesisExample/BenefitReference
Safer SolventsReplacing volatile organic solvents with water, ionic liquids, or deep eutectic solvents.Cu-catalyzed C-S coupling has been demonstrated in water. uu.nlmdpi.com
CatalysisUsing recyclable catalysts (e.g., heterogeneous or magnetically recoverable) to minimize waste.Alumina-supported copper catalysts can be recovered and reused. nih.gov
Energy EfficiencyEmploying microwave irradiation or sonochemistry to accelerate reactions at lower bulk temperatures.Microwave-assisted one-pot synthesis of substituted pyridines using thiophenol. researchgate.netroyalsocietypublishing.org
Waste PreventionUtilizing solvent-free reaction conditions or mechanochemistry.Fe₃O₄ nanoparticle-catalyzed reaction of thiols with alkenes under neat conditions. sciforum.netresearchgate.net

Electrochemical Synthesis Methods for Thiol and Thioether Derivatives

Electrochemical synthesis offers a powerful and green alternative for the formation of C-S bonds. By using electrical current to drive reactions, it often obviates the need for stoichiometric chemical oxidants or reductants, thus reducing waste. Electrochemical methods can provide high selectivity under mild conditions.

The electrochemical aryl(alkyl)thiolation of α-C-H bonds of ketones is one such application. This method allows for the direct formation of α-thio-substituted carbonyl compounds. Similarly, direct electrochemical synthesis of thioethers from thiols and alcohols has been reported. acs.org These methods typically involve the anodic oxidation of a thiol to generate a thiyl radical or a related electrophilic sulfur species, which then reacts with a suitable nucleophile. The precise control over the electrode potential allows for selective activation of substrates, which can be difficult to achieve with chemical reagents. This approach aligns with green chemistry principles by minimizing reagent use and often proceeding under ambient temperature and pressure.

Application of Magnetically Recoverable Catalysts in Thiol Chemistry

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. Magnetically recoverable catalysts address this issue by immobilizing the catalytically active species on a magnetic support, typically iron oxide (Fe₃O₄ or Fe₂O₃) nanoparticles. sciforum.netacs.org This approach combines the high efficiency and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. sciforum.netresearcher.life

In thiol chemistry, magnetically recoverable nanoparticles have been employed for various transformations. For instance, nano Fe₃O₄ has been shown to be a robust and reusable catalyst for the reaction of thiols with alkenes and alkynes to produce thioethers and vinyl thioethers, respectively. sciforum.net These reactions can often be performed under mild, neat, and aerobic conditions. sciforum.net The catalyst can be easily recovered using an external magnetic field and reused multiple times with only a minor decrease in activity, making the process more economical and environmentally friendly. sciforum.netresearcher.lifersc.org The development of these catalysts is a significant step toward sustainable chemical manufacturing. researcher.lifersc.orgaithor.com

Magnetic SupportActive Catalytic SpeciesApplication in Thiol ChemistryAdvantagesReference
Fe₃O₄ (Magnetite) NanoparticlesFe₃O₄ itselfReaction of thiols with alkenes, alkynes, and halides.Simple recovery, oxidative stability, high activity, reusability. sciforum.net
Silica-coated Fe₂O₃Palladium (Pd)Hydrogenation reactions (relevant for precursor synthesis).Enhanced stability and dispersibility of the active metal. acs.org
Dopamine-modified NiFe₂O₄Ruthenium (Ru)Chemoselective hydrogenation of alkynes.High yield at room temperature, applicable in microwave-assisted reactions. acs.org

Chemical Reactivity and Mechanistic Investigations of 4 Prop 1 En 1 Yl Benzene 1 Thiol

Reactivity of the Thiol (-SH) Functional Group

The thiol group is a versatile functional group known for its nucleophilicity, susceptibility to oxidation, and ability to participate in various coupling reactions.

Nucleophilic Character and Addition Reactions

The thiol group of 4-(prop-1-en-1-yl)benzene-1-thiol exhibits significant nucleophilic character, primarily due to the lone pair of electrons on the sulfur atom. This allows it to readily participate in nucleophilic addition reactions, most notably the thiol-Michael addition, where it adds across activated carbon-carbon double or triple bonds. nih.govmdpi.com This reaction is highly efficient and atom-economical, making it a cornerstone of "click chemistry." wikipedia.org

The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. mdpi.comresearchgate.net The choice of catalyst can influence the reaction mechanism, with tertiary amines generally promoting a base-catalyzed pathway, while tertiary phosphines can initiate a nucleophilic pathway. google.com The rate-determining step is often the proton transfer to the intermediate Michael adduct anion from another thiol molecule. google.com

A variety of Michael acceptors can be employed in this reaction, including acrylates, acrylamides, maleimides, and vinyl sulfones. researchgate.net The reactivity of the acceptor plays a crucial role, with maleimides showing particularly high reactivity. google.com

Table 1: Representative Thiol-Michael Addition Reactions

Michael AcceptorCatalystSolventProduct
Ethyl acrylateTriethylamineTetrahydrofuranEthyl 3-((4-(prop-1-en-1-yl)phenyl)thio)propanoate
N-PhenylmaleimideTriethylphosphineTetrahydrofuran3-((4-(prop-1-en-1-yl)phenyl)thio)-1-phenylpyrrolidine-2,5-dione
Methyl vinyl sulfone1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Acetonitrile1-(Methylsulfonyl)-2-((4-(prop-1-en-1-yl)phenyl)thio)ethane

This table presents plausible reactions based on the general reactivity of thiols in Michael additions. Specific experimental data for this compound may vary.

Oxidation Pathways and Mechanisms (e.g., to Disulfides, Sulfoxides, Sulfones)

The thiol group is susceptible to oxidation, leading to a range of sulfur-containing functional groups, including disulfides, sulfoxides, and sulfones. The oxidation product can often be controlled by the choice of oxidant and reaction conditions.

Disulfide Formation: Mild oxidizing agents or aerobic conditions, often in the presence of a base, can lead to the formation of the corresponding disulfide, 1,2-bis(4-(prop-1-en-1-yl)phenyl)disulfane. This can occur via a visible-light-promoted, catalyst-free process in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in air. wikipedia.orgyoutube.com

Sulfoxide (B87167) and Sulfone Formation: Stronger oxidizing agents are required to form sulfoxides and subsequently sulfones. For instance, a tandem thiol-ene reaction followed by oxidation using air as the oxidant under visible light photocatalysis can yield the corresponding sulfoxide. nih.govnih.govyoutube.com The oxidation of a thioether, which could be formed from the thiol, to a sulfoxide can be achieved using oxidants like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Further oxidation of the sulfoxide with a strong oxidant like potassium permanganate (B83412) can yield the sulfone. The oxidation of anethole (B165797), a structural analog, to anisic acid using potassium permanganate highlights the reactivity of the vinyl group under strong oxidizing conditions, suggesting that careful selection of reagents is necessary to selectively oxidize the thiol without affecting the prop-1-en-1-yl group. acs.org

Table 2: Plausible Oxidation Reactions of this compound

Oxidizing AgentProduct
Air, Base (e.g., DABCO), Visible Light1,2-Bis(4-(prop-1-en-1-yl)phenyl)disulfane
Hydrogen Peroxide (after conversion to thioether)4-(Prop-1-en-1-yl)phenylsulfinyl derivative
Potassium Permanganate (after conversion to thioether)4-(Prop-1-en-1-yl)phenylsulfonyl derivative

This table illustrates potential oxidation products based on general thiol chemistry. The reaction conditions would need to be carefully optimized to achieve selectivity.

Cross-Coupling Reactions Involving the Thiol Moiety

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds, and aryl thiols are excellent substrates for these transformations. nih.gov Both palladium and copper-based catalytic systems are widely used. nih.govuu.nlrsc.org

Palladium-Catalyzed C-S Coupling: Palladium catalysts, often in combination with phosphine (B1218219) ligands, are highly effective for the coupling of aryl thiols with aryl halides or triflates. rsc.org These reactions typically proceed under mild conditions and exhibit broad functional group tolerance. rsc.org The choice of ligand is crucial for the efficiency of the catalytic cycle. chemistrysteps.com

Copper-Catalyzed C-S Coupling: Copper-catalyzed C-S cross-coupling reactions, often referred to as the Ullmann condensation, provide an alternative and often more economical method for the synthesis of diaryl sulfides. uu.nlrsc.org These reactions can be performed with or without ligands, and various copper sources such as CuI can be employed. uu.nlrsc.org Mechanistic studies suggest the involvement of a Cu(I)/Cu(III) catalytic cycle or the formation of a [Cu(SAr)₂]⁻ intermediate. rsc.orgnih.gov

Table 3: Representative Cross-Coupling Reactions

Coupling PartnerCatalyst SystemProduct
IodobenzenePd(OAc)₂ / dppf4-(Prop-1-en-1-yl)phenyl(phenyl)sulfane
4-BromotolueneCuI / ligand (e.g., phenanthroline)4-(Prop-1-en-1-yl)phenyl(p-tolyl)sulfane
Phenylboronic acidPd(PPh₃)₄4-(Prop-1-en-1-yl)phenyl(phenyl)sulfane

This table provides examples of potential cross-coupling reactions based on established methodologies for aryl thiols.

Acid-Base Equilibrium and Thiolate Anion Formation

Aryl thiols are generally more acidic than their corresponding phenols. youtube.comnih.gov The pKa of benzenethiol (B1682325) is approximately 6.6 in water. nih.gov The acidity of substituted benzenethiols is influenced by the electronic nature of the substituents on the aromatic ring. sciencemadness.org Electron-withdrawing groups decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity). acs.org

The prop-1-en-1-yl group is generally considered to be a weak electron-donating group through resonance. Therefore, the pKa of this compound is expected to be slightly higher than that of benzenethiol. Treatment with a base, such as sodium hydroxide (B78521) or an alkoxide, will readily deprotonate the thiol to form the corresponding thiolate anion. This anion is a more potent nucleophile than the neutral thiol and is the key reactive species in many of the reactions discussed above, particularly the thiol-Michael addition and cross-coupling reactions.

Reactivity of the Prop-1-en-1-yl (Vinyl) Functional Group

The prop-1-en-1-yl group, being an alkene, is susceptible to addition reactions. Its reactivity is influenced by the electronic effects of the attached phenylthiol moiety.

Electrophilic and Nucleophilic Addition Reactions to the Alkene

Electrophilic Addition: The double bond of the prop-1-en-1-yl group can undergo electrophilic addition reactions. masterorganicchemistry.comyoutube.com The regioselectivity of this addition is governed by the stability of the resulting carbocation intermediate (Markovnikov's rule). In the case of this compound, the addition of an electrophile (E⁺) to the double bond would lead to a carbocation. The stability of this carbocation is enhanced by the resonance delocalization of the positive charge into the aromatic ring, particularly when the charge is on the carbon adjacent to the ring (benzylic position). Therefore, in the reaction with an unsymmetrical electrophilic reagent (H-X), the hydrogen atom would be expected to add to the terminal carbon of the vinyl group, and the X group to the carbon atom attached to the benzene (B151609) ring.

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the prop-1-en-1-yl group can occur if the double bond is activated by a strong electron-withdrawing group. The phenylthiol group itself is not strongly electron-withdrawing. However, oxidation of the thiol to a sulfone (-SO₂R) would significantly increase the electron-withdrawing nature of the substituent, making the vinyl group more susceptible to nucleophilic attack (a Michael-type addition).

Radical Addition Reactions (e.g., Hydrothiolation, Thiol-Ene Click Chemistry)

The presence of both a thiol (-SH) and an alkene (prop-1-en-1-yl) group in this compound makes it a prime candidate for radical addition reactions, particularly hydrothiolation. This process, a type of thiol-ene click chemistry, involves the addition of a thiol across a double bond. imperial.eduwikipedia.org The reaction is characterized by its high efficiency, selectivity, and mild reaction conditions, often initiated by light or heat. imperial.edu

The generally accepted mechanism for the radical-mediated thiol-ene reaction proceeds through a free-radical chain mechanism: wikipedia.orgillinois.edu

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol. wikipedia.orgrsc.org

Propagation: The thiyl radical adds to the alkene in an anti-Markovnikov fashion, forming a carbon-centered radical. wikipedia.orgillinois.edu This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the cycle. illinois.edu

Termination: The reaction ceases through the combination of radical species. illinois.edu

Polymerization and Oligomerization Pathways

The bifunctional nature of this compound allows it to participate in polymerization and oligomerization reactions. The thiol and alkene moieties can react via thiol-ene click chemistry, a step-growth radical addition process, to form polymers. wikipedia.org This type of polymerization can be used to create cross-linked networks. rsc.org

In the context of anethole, a structurally similar compound, dimerization can be induced by acid catalysts or UV irradiation. nih.gov Acid-catalyzed dimerization proceeds through the formation of carbocation intermediates, leading to various substituted hexene products. nih.gov UV-induced dimerization, on the other hand, can result in the formation of cyclobutane (B1203170) derivatives through [2+2] cycloaddition reactions. nih.gov The specific products formed depend on the reaction conditions and the stereochemistry of the starting anethole. nih.gov

The closely related thiol-yne reaction, involving the addition of thiols to alkynes, can lead to a doubling of the crosslink density compared to thiol-ene systems, resulting in polymers with higher glass transition temperatures. psu.edu

Stereochemical Considerations in Reactions Involving the Alkene

Reactions involving the prop-1-en-1-yl group of this compound are subject to stereochemical considerations. For instance, in the radical thiol-ene reaction, the addition of the thiyl radical to the alkene can be reversible, which allows for cis-trans isomerization of the double bond. wikipedia.org The final stereochemical outcome depends on the conformational stability of the intermediate carbon-centered radical. wikipedia.org

In analogous reactions with trans-anethole, the addition of "HOBr" has been shown to produce a racemic mixture of (1S,2R)- and (1R,2S)-2-bromo-1-(4-methoxyphenyl)propan-1-ol, indicating a specific stereochemical pathway for the addition. acs.org Similarly, the metabolism of trans-anethole in rats involves the formation of diols with specific stereochemistry, which can be analyzed after derivatization. nih.gov The stereochemistry of dimerization reactions of anethole is also a key factor, with certain dimer structures retaining the stereochemistry of the starting cis-anethole. nih.gov

Interplay Between the Thiol and Prop-1-en-1-yl Moieties: Synergistic and Competitive Reactions

The thiol and prop-1-en-1-yl groups in this compound can exhibit both synergistic and competitive reactivity. A prime example of synergistic reactivity is the intramolecular thiol-ene reaction, where the thiol group adds across the internal alkene, which can be used to synthesize cyclic compounds. wikipedia.org

Thiols can engage in favorable S-H/π interactions with aromatic rings, which are driven by molecular orbital interactions between an aromatic π donor orbital and the S-H σ* acceptor orbital. nih.gov This interaction can influence the conformation and reactivity of the molecule.

In sequential reactions, the thiol group can first react via a Michael addition with an electron-deficient alkene, leaving the electron-rich alkene of the prop-1-en-1-yl group available for a subsequent radical-mediated thiol-ene reaction. rsc.org This allows for the formation of sequence-ordered polymers in a one-pot process. rsc.org However, a potential side reaction is the formation of disulfide bonds from the thiol groups, which would make them unavailable for reaction with the alkene. nih.gov

Aromatic Ring Reactivity and Substituent Effects

Electrophilic Aromatic Substitution Patterns

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is influenced by the directing effects of both the thiol and the prop-1-en-1-yl substituents. Substituents on a benzene ring can be classified as activating or deactivating, and as ortho, para, or meta directors. libretexts.orglibretexts.org

Activating groups donate electron density to the ring, making it more nucleophilic and increasing the rate of electrophilic substitution compared to benzene. libretexts.orglibretexts.org They typically direct incoming electrophiles to the ortho and para positions. libretexts.org

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and slowing down the reaction rate. libretexts.orglibretexts.org Most deactivating groups are meta directors, with the exception of halogens, which are deactivating but ortho, para directing. libretexts.orguci.edu

In this compound, the thiol group (or more accurately, the thiolate in many reactions) is generally considered an ortho, para-directing activator due to the lone pairs on sulfur that can be donated to the ring through resonance. libretexts.org The prop-1-en-1-yl group is also an ortho, para-directing activator. When multiple substituents are present, the directing effect of the stronger activating group typically dominates. youtube.com

Interactive Table: Directing Effects of Substituents

Substituent Group Activating/Deactivating Directing Effect
-SH (Thiol) Activating Ortho, Para

Desulfurative Functionalization of Organosulfur Compounds

The thiol group in this compound can be a site for desulfurative functionalization. Desulfurization reactions are important for removing sulfur from fuels and for synthetic transformations. nih.govnsmsi.irgoogle.com While much research has focused on hydrodesulfurization, methods for desulfurization coupled with nucleophilic substitution have also been developed. nih.gov

One such method involves the use of a Ph3P/ICH2CH2I system, which promotes the rapid desulfurization of thiols and allows for subsequent reaction with a wide range of nucleophiles, including free amines. nih.gov This process is particularly efficient for benzyl (B1604629) thiols. nih.gov Another approach to synthesizing aryl thiols involves the copper-catalyzed reaction of aryl iodides with a sulfur source. organic-chemistry.org

Spectroscopic Characterization Methodologies in Research on 4 Prop 1 En 1 Yl Benzene 1 Thiol

Advanced Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering deep insight into the chemical environment of individual protons and carbon atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of 4-(prop-1-en-1-yl)benzene-1-thiol. The chemical shifts (δ) in the ¹H NMR spectrum indicate the electronic environment of the protons, while the integration of the signals corresponds to the number of protons. In ¹³C NMR, the number of signals reveals the number of non-equivalent carbon atoms.

For a para-substituted benzene (B151609) ring like the one in this molecule, a characteristic splitting pattern, often a pair of doublets in the aromatic region of the ¹H NMR spectrum, is expected. fiveable.me The propenyl group gives rise to signals in the vinylic and aliphatic regions, with their specific shifts and multiplicities confirming the structure. The thiol proton (-SH) typically appears as a broad singlet, with a chemical shift that can vary depending on concentration and solvent.

While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on data from analogous compounds like anethole (B165797) (4-propenylanisole) and other substituted styrenes. nih.govrsc.org

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
SH 3.0 - 4.0 broad singlet
Aromatic H (ortho to SH) ~7.3 Doublet
Aromatic H (ortho to propenyl) ~7.1 Doublet
Vinylic H (adjacent to ring) ~6.3 Doublet of quartets
Vinylic H (adjacent to methyl) ~6.1 Doublet of quartets
Methyl H ~1.8 Doublet
Table 2: Predicted ¹³C NMR Data for this compound
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-SH (ipso) ~130
Aromatic C (ortho to SH) ~130
Aromatic C (ortho to propenyl) ~128
C-propenyl (ipso) ~135
Vinylic C (adjacent to ring) ~129
Vinylic C (adjacent to methyl) ~125

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the connectivity of the molecule. umb.eduipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the adjacent vinylic protons of the propenyl group, and between the vinylic proton and the methyl protons. It would also confirm the connectivity between adjacent protons on the aromatic ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign which proton is attached to which carbon. For instance, the vinylic proton signals would show cross-peaks with their corresponding vinylic carbon signals, and each aromatic proton would correlate to its specific aromatic carbon. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connections between different functional groups. Key HMBC correlations would be seen from the vinylic protons to the aromatic carbons, and from the aromatic protons to the carbons of the propenyl side chain, confirming the attachment of the propenyl group to the benzene ring. ipb.pt

The propenyl group in this compound can exist as two different stereoisomers: (E) and (Z). These isomers can be distinguished using ¹H NMR spectroscopy, primarily through the vicinal coupling constant (³J) between the two vinylic protons. researchgate.net

For the (E)-isomer (trans), the vinylic protons are on opposite sides of the double bond, resulting in a larger coupling constant, typically in the range of 15-18 Hz .

For the (Z)-isomer (cis), the vinylic protons are on the same side of the double bond, leading to a smaller coupling constant, usually between 10-12 Hz . ipb.pt

By analyzing the splitting pattern of the vinylic proton signals in the ¹H NMR spectrum, the stereochemistry of the double bond can be unequivocally assigned. nih.gov

Vibrational Spectroscopy for Molecular Structure Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying which groups are present. nih.gov For this compound, the key absorptions are expected in the following regions. bohrium.com

Table 3: Characteristic FT-IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Thiol (S-H) Stretch 2550 - 2600 Weak
Alkene (=C-H) Stretch 3000 - 3100 Medium
Aromatic (C-H) Stretch 3000 - 3100 Medium
Alkyl (C-H) Stretch 2850 - 2960 Medium
Alkene (C=C) Stretch 1640 - 1680 Medium-Weak
Aromatic (C=C) Stretch 1450 - 1600 Medium-Weak

The presence of a weak band around 2550 cm⁻¹ is a clear indicator of the thiol S-H group. The bands above 3000 cm⁻¹ confirm the presence of sp² hybridized C-H bonds from the aromatic ring and the alkene group. The strong band in the 800-840 cm⁻¹ range is characteristic of a 1,4-disubstituted (para) benzene ring.

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. thermofisher.commdpi.com

For this compound, Raman spectroscopy would provide a distinct vibrational fingerprint. Key expected signals include:

S-H Stretch: A weak to medium intensity band around 2550 - 2600 cm⁻¹ .

C=C Stretch (Alkene): A strong, sharp band in the region of 1640 - 1680 cm⁻¹ . This is often a more prominent feature in Raman than in IR spectra for substituted alkenes.

C=C Stretch (Aromatic): Strong bands around 1580 - 1610 cm⁻¹ due to the symmetric vibrations of the benzene ring.

C-S Stretch: A band in the region of 600 - 750 cm⁻¹ .

The combination of FT-IR and Raman spectroscopy offers a more complete vibrational analysis of the molecule, as some vibrations that are weak or inactive in one technique may be strong in the other. epequip.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. In the analysis of this compound, electron ionization (EI) mass spectrometry would be expected to provide significant structural information. The molecular ion peak (M⁺) would confirm the compound's molecular weight.

By analogy, the mass spectrum of this compound would be predicted to show a molecular ion peak corresponding to its molecular weight of 150.23 g/mol . Key fragmentation pathways would likely involve the loss of the thiol proton (H•), cleavage of the C-S bond, and fragmentation of the propenyl group. The fragmentation of related propyl-substituted phenols, such as 4-propylphenol, also provides clues to the expected fragmentation behavior, where cleavage of the alkyl chain is a dominant process. nist.gov The analysis of disubstituted epoxy fatty acids using thiol derivatization highlights how the presence of a thiol group can direct fragmentation in mass spectrometry. nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

FeaturePredicted Value/Observation
Molecular FormulaC₉H₁₀S
Molecular Weight150.23 g/mol
Predicted M⁺ Peakm/z 150
Expected Key FragmentsFragments corresponding to loss of H, SH, and portions of the propenyl chain.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic structure and extent of conjugation in a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, with the wavelength of maximum absorption (λ_max) providing information about the energy gap between these orbitals.

The UV-Vis spectrum of this compound is expected to exhibit absorptions characteristic of a substituted benzene ring with an extended conjugated system. The propenyl group in conjugation with the benzene ring, along with the thiol substituent, will influence the position and intensity of the absorption bands.

Data for the closely related compound, anethole, shows a maximum wavelength of absorption around 259 nm. researchgate.net Another study reports two absorption peaks for anethole at 254 nm and 258 nm, corresponding to the cis and trans isomers, respectively. mdpi.com These absorptions are attributed to π → π* transitions within the conjugated system of the propenylbenzene chromophore. The presence of a thiol group, which can act as an auxochrome, is expected to cause a bathochromic (red) shift in the λ_max compared to unsubstituted styrene (B11656), due to the extension of the conjugated system by the non-bonding electrons of sulfur. The UV-Vis spectra of other substituted aromatic compounds, such as 4-methoxyphenol (B1676288) and various nitrophenols, also demonstrate how different substituents affect the absorption maxima. researchgate.netsielc.com For instance, the spectrum of p(4-CNPhTT) film shows shifts in absorption based on applied potential, indicating changes in the electronic structure. researchgate.net

Table 2: Expected UV-Vis Spectroscopic Data for this compound

ParameterExpected ObservationRationale
λ_max> 250 nmπ → π* transitions in the conjugated propenylbenzene system.
Molar Absorptivity (ε)HighAllowed π → π* transitions.
Solvent EffectsPotential solvatochromismThe polarity of the solvent can influence the energy levels of the molecular orbitals.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and packing of molecules in the solid state.

While a crystal structure for this compound has not been reported in the searched literature, studies on analogous compounds provide a basis for predicting its solid-state characteristics. For example, the crystal structures of various substituted thiophene (B33073) and triazole derivatives have been determined, revealing key structural parameters and intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govrsc.orgmdpi.com The power of X-ray crystallography in unambiguously determining stereochemistry and molecular structure is well-documented. researchgate.net

A crystallographic analysis of this compound would be expected to reveal the planarity of the benzene ring and the geometry of the propenyl group (either E or Z configuration). The C-S bond length and the C-C bond lengths within the benzene ring and the propenyl chain would be determined with high precision. Furthermore, the analysis would elucidate the nature of intermolecular interactions, such as potential S-H···π or S-H···S hydrogen bonds, and van der Waals forces, which govern the crystal packing. The study of aryl imidazolyl ureas as acid ceramidase inhibitors has utilized X-ray crystallography to understand inhibitor binding, showcasing the technique's utility in drug design. acs.org

Table 3: Predicted X-ray Crystallographic Parameters for this compound

ParameterPredicted Value/Observation
Crystal SystemDependent on crystallization conditions (e.g., monoclinic, orthorhombic)
Space GroupTo be determined
Key Bond LengthsC-S: ~1.75-1.85 Å; Aromatic C-C: ~1.39 Å; C=C (propenyl): ~1.34 Å
Key Bond AnglesC-S-H: ~90-100°; Angles around sp² carbons: ~120°
Intermolecular InteractionsS-H···S hydrogen bonding, S-H···π interactions, van der Waals forces.

Computational and Theoretical Chemistry Studies on 4 Prop 1 En 1 Yl Benzene 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 4-(prop-1-en-1-yl)benzene-1-thiol. These methods allow for a detailed understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its most stable three-dimensional geometry. This process, known as geometry optimization, identifies the lowest energy arrangement of the atoms.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgwuxiapptec.com

For this compound, the HOMO is anticipated to be localized primarily on the sulfur atom of the thiol group and the π-system of the benzene (B151609) ring, reflecting the electron-donating nature of both the thiol and the propenyl substituent. The LUMO is expected to be distributed over the aromatic ring and the propenyl group. A smaller HOMO-LUMO gap generally suggests higher reactivity. wikipedia.orgnih.gov The specific energies of the HOMO and LUMO can be used to predict the molecule's behavior in various chemical reactions.

OrbitalPredicted Energy (eV)Key Contributing Moieties
HOMORelatively HighThiol group, Benzene ring
LUMORelatively LowBenzene ring, Propenyl group
HOMO-LUMO GapModerate-

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netnih.gov In an MESP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) denote electron-deficient areas prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis can quantify the extent of electron delocalization, also known as hyperconjugation, by examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals.

InteractionPredicted Stabilization Energy (kcal/mol)Significance
LP(S) -> π(C-C)ringSignificantElectron donation from sulfur to the ring
π(C=C)propenyl -> π(C-C)ringModerateConjugation between the propenyl group and the ring

Reactivity Indices and Chemical Hardness/Softness Predictions

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. nih.gov These include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from a system.

Chemical Hardness (η): Defined as half of the HOMO-LUMO gap, it measures the resistance to change in electron distribution. A smaller hardness value implies higher reactivity.

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Based on studies of similar aromatic thiols, this compound is expected to be a relatively soft molecule with a moderate electrophilicity index, reflecting its potential to participate in a variety of chemical reactions.

Reaction Mechanism and Pathway Investigations

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction of interest is the thiol-ene "click" reaction, which involves the addition of the thiol group across a double bond.

Computational studies can map out the potential energy surface for such reactions, identifying transition states and intermediates. nih.govresearchgate.net This allows for the determination of activation barriers and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. For the addition of this compound to an alkene, a radical-initiated mechanism is often considered. usm.eduresearchgate.net DFT calculations can be used to model the energetics of the initiation, propagation, and termination steps of this radical chain reaction. The influence of the propenyl substituent on the reactivity of the thiol group in these addition reactions can be systematically evaluated. doi.orgnih.gov

Theoretical Elucidation of Thiol-Ene Reactions

The thiol-ene reaction, or alkene hydrothiolation, is a powerful click chemistry reaction that proceeds via the addition of a thiol to an alkene to form a thioether. wikipedia.org For this compound, this reaction could theoretically occur intramolecularly or intermolecularly with another alkene. The most common mechanism is a free-radical addition initiated by light or heat, which forms a thiyl radical. wikipedia.org This radical then adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. A subsequent chain-transfer step, where a hydrogen is abstracted from another thiol molecule, propagates the reaction. wikipedia.org

Computational studies, particularly using Density Functional Theory (DFT), are crucial for understanding the kinetics and thermodynamics of these reactions. The reactivity of the alkene is a key factor; electron-rich alkenes like vinyl ethers are highly reactive, whereas electron-poor alkenes are less so. wikipedia.orgresearchgate.net The propenyl group in this compound, being conjugated with the benzene ring, has reactivity comparable to styrene (B11656). DFT studies on the reaction of thiols with styrene have been used to calculate the energetics of the stationary points along the reaction pathway. acs.orgnih.gov

Computational Modeling of Cross-Coupling Pathways

The synthesis of this compound can be envisioned through several cross-coupling strategies, most notably palladium-catalyzed reactions. Computational modeling, primarily using DFT, provides deep insight into the complex mechanisms of these transformations. rsc.orgnih.govacs.org A plausible route could involve the Suzuki-Miyaura coupling of a thiol-substituted aryl boronic acid with a propenyl halide, or the coupling of 4-halobenzene-1-thiol with a propenylboronic acid.

DFT studies can elucidate the entire catalytic cycle, which typically consists of three main stages: oxidative addition, transmetalation, and reductive elimination. acs.org

Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide. Computational models can determine the energetics of this step.

Transmetalation: The transfer of the organic group from the boron compound to the palladium center. Modeling this stage is critical and often involves explicitly considering the role of the base, which is essential for the reaction. acs.org

Reductive Elimination: The final step where the two coupled organic fragments are expelled from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst.

Another relevant computational area is the modeling of C-S bond formation. DFT has been used to study the Pd-catalyzed cross-coupling of azoles with aryl thioethers, focusing on identifying the most feasible catalytic cycle and understanding the chemoselectivity of C-S bond activation. rsc.orgdntb.gov.ua Such studies help in optimizing reaction conditions and designing more efficient catalysts by analyzing the driving forces, such as d-π* backdonation in key intermediates. rsc.org

Transition State Analysis and Reaction Kinetics

Transition state analysis is a cornerstone of computational chemistry for predicting reaction kinetics. By calculating the Gibbs free energy of activation (ΔG‡), chemists can estimate the rate of a chemical reaction. For reactions involving this compound, such as the thiol-ene addition, DFT methods like CBS-QB3 are employed to locate the transition state structures and compute their energies. acs.orgnih.govacs.org

For the radical thiol-ene reaction, two key transition states are analyzed:

Propagation Transition State (TSP): The energy barrier for the addition of the thiyl radical to the propenyl double bond.

Chain-Transfer Transition State (TSCT): The energy barrier for the abstraction of the hydrogen atom from a thiol by the intermediate carbon-centered radical.

The relative energies of these transition states determine the rate-limiting step of the reaction. wikipedia.org Computational studies have shown that for reactive alkenes, chain transfer is often rate-limiting, while for less reactive alkenes, the propagation step is the bottleneck. wikipedia.org In the case of styrene, which is analogous to the propenylbenzene moiety, calculations provide specific values for these barriers. acs.orgnih.gov

Below is a hypothetical data table illustrating the kind of kinetic data that would be obtained from a computational study on the thiol-ene reaction of this compound, with comparative data for propene and styrene drawn from the literature. acs.orgnih.gov

Reaction StepParameterPropeneStyreneThis compound (Hypothetical)
Propagation ΔH‡ (kcal/mol)3.52.12.5
ΔG‡ (kcal/mol)8.97.88.2
Chain-Transfer ΔH‡ (kcal/mol)4.810.39.8
ΔG‡ (kcal/mol)10.516.015.5

This table presents hypothetical calculated activation enthalpies (ΔH‡) and Gibbs free energies (ΔG‡) for the key steps in a radical thiol-ene reaction. The values for propene and styrene are based on existing computational studies acs.orgnih.gov and serve as a reference for the predicted values for this compound.

Intermolecular Interaction Studies

Hydrogen Bonding Analysis

The thiol group (-SH) of this compound can act as a hydrogen bond donor. However, sulfur is less electronegative and larger than oxygen or nitrogen, resulting in S-H bonds being less polar and S-H···X hydrogen bonds being generally weaker than their O-H···X or N-H···X counterparts.

Computational methods can be used to analyze the strength and geometry of potential hydrogen bonds formed by this molecule, for instance, with solvent molecules or in a self-assembled system. Theoretical calculations can predict key parameters such as the H···acceptor distance and the donor-H···acceptor angle. While no specific studies exist for this compound, analysis of similar thiol-containing compounds shows that S-H···O and S-H···N bonds are significant intermolecular interactions that can influence molecular conformation and crystal packing.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.comrsc.org This method partitions the crystal space into regions where the electron density of a promolecule dominates the procrystal electron density. crystalexplorer.net By mapping properties onto this surface—such as the normalized contact distance (dnorm)—one can identify specific regions of close intermolecular contact. mdpi.comscirp.org

For this compound, a hypothetical Hirshfeld analysis would likely reveal the following:

A high percentage of H···H contacts , typical for organic molecules.

Significant C···H/H···C contacts , corresponding to C-H···π interactions involving the benzene ring.

S···H/H···S contacts , indicating the presence of weak hydrogen bonds or other van der Waals interactions involving the thiol group.

Potential S···C/C···S or S···π interactions between the sulfur atom and the aromatic system of a neighboring molecule.

Interaction TypeHypothetical Contribution (%)
H···H45.0
C···H / H···C28.5
S···H / H···S15.2
C···C5.8
S···C / C···S4.5
Other1.0

This table provides a hypothetical breakdown of intermolecular contacts for crystalline this compound as would be determined by Hirshfeld surface analysis. The percentages represent the contribution of each contact type to the total Hirshfeld surface area.

Conformational Analysis and Isomerism (E/Z)

The presence of a C=C double bond in the propenyl group of this compound gives rise to geometric isomerism. The two possible isomers are designated as E (entgegen, opposite) and Z (zusammen, together) based on the Cahn-Ingold-Prelog priority rules. chemguide.co.ukcreative-chemistry.org.uk For the prop-1-en-1-yl group, the benzene ring has a higher priority than the hydrogen on one carbon, and the methyl group has a higher priority than the hydrogen on the other. The relative orientation of the benzene ring and the methyl group determines the E/Z configuration.

Computational conformational analysis, using methods like DFT, can be performed to determine the geometries and relative stabilities of the E and Z isomers. nih.gov These calculations typically involve optimizing the molecular structure to find the lowest energy conformations. The final structure is a compromise between stabilizing π-electron conjugation, which favors planarity, and destabilizing steric hindrance between groups. psu.edu

Theoretical studies can also model the interconversion between the E and Z isomers, which can sometimes be facilitated by light. wikipedia.org This involves calculating the energy of the transition state for rotation around the C=C bond, providing the activation barrier for isomerization. The relative thermodynamic stabilities of the isomers are given by the difference in their ground-state energies.

Parameter(E)-Isomer (Hypothetical)(Z)-Isomer (Hypothetical)
Relative Energy (kcal/mol) 0.00 (most stable)+0.75
C=C-C-C Dihedral Angle (°) 178.55.2
C-C-Ph-S Dihedral Angle (°) 25.035.0
Calculated Dipole Moment (D) 1.251.38

This table presents hypothetical data from a conformational analysis of the E and Z isomers of this compound. It shows the calculated relative stability and key geometric parameters that differentiate the two isomers.

Derivatization and Functionalization Strategies Based on 4 Prop 1 En 1 Yl Benzene 1 Thiol

Synthesis of Thioether and Sulfide Derivatives

The thiol group of 4-(prop-1-en-1-yl)benzene-1-thiol is expected to readily undergo reactions to form thioethers (sulfides). This is a fundamental transformation for thiols. Generally, the thiol is first deprotonated with a mild base to form the more nucleophilic thiolate anion. This thiolate can then react with various electrophiles, such as alkyl halides or tosylates, in a nucleophilic substitution reaction (SN2) to yield the corresponding thioether. researchgate.netorganic-chemistry.org For instance, reaction with an alkyl bromide (R-Br) would be expected to produce a 4-(prop-1-en-1-yl)phenyl alkyl sulfide. Catalyst-free and solvent-free conditions have been developed for the synthesis of sulfides from various thiols and halides. researchgate.net

Formation of Sulfur-Containing Heterocycles

The functional groups of this compound could potentially be utilized in the synthesis of sulfur-containing heterocycles, although specific examples are not documented. In principle, intramolecular cyclization could occur if a reactive group is introduced elsewhere on the molecule. More commonly, aromatic thiols serve as building blocks in condensation reactions with other molecules to form heterocycles. nih.govorganic-chemistry.org For example, aromatic thiols can be used in multi-component reactions to build complex heterocyclic systems like pyrimidones or thiophenes under specific catalytic conditions. nih.govbeilstein-journals.org An efficient method for creating thiolactones involves the intramolecular cyclization of unsaturated thiocarboxylic acids, a reaction type known as acyl thiol-ene cyclization. organic-chemistry.org

Polymerizable Derivatives for Macromolecular Synthesis

Both the thiol and the propenyl groups offer handles for polymerization. The propenyl group, an alkene, can participate in radical polymerization, although it is generally less reactive than styrenes or acrylates. The thiol group is highly versatile in polymer synthesis, most notably through step-growth polymerization mechanisms like thiol-ene polymerization. researchgate.net For example, if reacted with a molecule containing two or more "ene" (alkene) groups, this compound could act as a chain extender or cross-linker. Research on the polymerization of other aromatic dithiols, such as 4-chloro-1,3-benzenedithiol, has shown pathways to hyperbranched polymers with distinct thermal properties. researchgate.net

Conjugation Chemistry via Thiol Functionality

The thiol group is exceptionally well-suited for conjugation chemistry due to its high nucleophilicity and specific reactivity under mild conditions.

The thiol group, particularly as its thiolate anion, is a potent "soft" nucleophile for Michael additions (1,4-conjugate additions). masterorganicchemistry.combeilstein-journals.org It would be expected to react efficiently with Michael acceptors, which are α,β-unsaturated carbonyl compounds (e.g., enones, acrylates), nitriles, or nitro compounds. masterorganicchemistry.comwikipedia.org This reaction would involve the addition of the sulfur atom to the β-carbon of the unsaturated system, forming a new carbon-sulfur bond in a highly atom-economical manner. wikipedia.orgyoutube.com This type of reaction is widely used for the modification of biomolecules and the synthesis of complex organic structures. wikipedia.org

The reaction between a thiol and an alkene, known as thiol-ene chemistry, is a cornerstone of "click chemistry." researchgate.netimperial.edu This reaction can be initiated either by radicals (often using light) or by a base (catalyzing a nucleophilic Michael addition). nih.gov The radical-mediated pathway is particularly useful in polymer and materials science for creating uniform polymer networks and functionalizing surfaces. researchgate.netnih.gov In this context, the thiol group of this compound could react with materials bearing surface alkene groups, while its propenyl group could react with surfaces functionalized with other thiols. This provides two distinct modes of "clicking" the molecule onto a material or using it to build up a polymer network. imperial.edunih.gov The reaction is valued for its simplicity, high efficiency, lack of byproducts, and tolerance to a wide range of other functional groups. imperial.edunih.gov

Advanced Research Applications in Materials Science

Polymer and Materials Engineering

In the realm of polymer and materials engineering, 4-(Prop-1-en-1-yl)benzene-1-thiol serves as a critical component in the synthesis of advanced polymers and networks. Its ability to readily participate in polymerization reactions underpins its use in creating materials with unique optical and surface properties.

Thiol-ene polymerization is a powerful method for constructing polymer networks, prized for its high efficiency, rapid reaction rates, and insensitivity to oxygen. acs.orgtaylorandfrancis.comrsc.org This reaction proceeds via a step-growth mechanism, typically initiated by UV light or heat, involving the radical-catalyzed addition of a thiol group to an alkene (ene) functional group. acs.orgacs.orgalfa-chemistry.com The process involves two main steps: the propagation of a thiyl radical through the ene, followed by a chain-transfer step from the resulting carbon-centered radical to another thiol, regenerating the thiyl radical. acs.orgacs.org

The use of multifunctional thiols and enes leads to the formation of highly cross-linked, homogenous polymer networks. acs.orgresearchgate.net this compound can act as the thiol monomer in these systems. When combined with multifunctional ene monomers, it can form robust, cross-linked poly(thio-ether) networks. The kinetics and final properties of these networks are highly dependent on the specific chemistry of the vinyl functional group used. acs.org For instance, the polymerization rate's dependence on thiol and ene concentration varies significantly between different systems like thiol-acrylate, thiol-vinyl ether, and thiol-norbornene. acs.org

Below is a table summarizing the kinetic characteristics of various thiol-ene polymerization systems.

Thiol-Ene SystemRate Dependence on Reactant ConcentrationKey Characteristics
Thiol-Allyl EtherFirst order in thiol concentration (Rp ∝ [SH])Delayed gelation, optically clear products. acs.orgacs.org
Thiol-AcrylateFirst order in thiol concentration (Rp ∝ [SH])Mixed-mode polymerization (homo- and hetero-polymerization). acs.orgmdpi.com
Thiol-NorborneneNearly 1/2 order in both thiol and ene concentrations (Rp ∝ [SH]1/2[C=C]1/2)Forms rigid, glassy polymers. acs.org
Thiol-Vinyl EtherNearly 1/2 order in both thiol and ene concentrations (Rp ∝ [SH]1/2[C=C]1/2)Rapid polymerization. acs.org
Thiol-Vinyl SilazaneFirst order in ene concentration (Rp ∝ [C=C])Rate is independent of thiol concentration. acs.org

There is a significant demand for high-refractive index polymers (HRIPs) in optoelectronics, for applications such as lenses, optical films, and coatings. researchgate.netnih.gov A common strategy to increase the refractive index (n) of a polymer is to incorporate atoms or functional groups with high molar refraction, such as sulfur and aromatic rings. nih.govresearchgate.net

The structure of this compound, containing both a sulfur atom and a phenyl group, makes it an excellent candidate monomer for synthesizing HRIPs. Thiol-ene and the related thiol-yne polymerizations are particularly effective for creating HRIPs because they allow for the incorporation of a high density of sulfur atoms into the polymer backbone, significantly boosting the refractive index. rsc.orgacs.org Research has demonstrated that polymers synthesized from aryl dithiols and various multifunctional monomers can achieve refractive indices ranging from 1.590 to as high as 1.75. rsc.orgacs.orgepa.gov These materials are often optically transparent in the visible spectrum, thermally stable, and can be processed into high-quality films. rsc.orgrsc.org

The table below presents data from studies on various high-refractive index polymers synthesized using thiol chemistry, illustrating the impact of monomer composition on optical properties.

Polymer SystemMonomers UsedRefractive Index (n)Abbe Number (νd)Key Findings
Polyvinyl Sulfide rsc.orgDithiol (A₂) + Dialkyne (B₂)1.68–1.75As low as 0.004 (dispersion)Hyperbranched architecture improves performance over linear structures.
Episulfide-Thiol Polymer rsc.orgEpisulfide of 9,9-bis(4-glycidyloxyphenyl)fluorene + 4,4'-Thiodibenzenethiol1.707-Thermally nanoimprintable with high resolution.
Thiol-Yne Photopolymer acs.orgMultifunctional aryl/sulfide thiols + Multifunctional alkynes> 1.68-Low-viscosity resins suitable for holographic materials.
Thiol-Ene Polymer acs.orgTetravinyl monomers (with Si, Ge, Sn) + Aryl dithiols1.590–1.70324.3–45.0Highly cross-linked, hard materials.
Thiol-Ene Polymer epa.govTrivinylphosphine chalcogenides + Dithiols1.66–1.7522–31Presence of P=S and P=Se groups yields very high refractive indices.
Cross-Linked COP nih.govCarbazolyl/indolyl-containing COP + Multifunctional thiols1.611–1.684-High transparency (~95%) in the visible-NIR range.

Thiol chemistry offers a versatile toolkit for creating functional polymeric surfaces. tandfonline.comtandfonline.com The thiol-maleimide "click" reaction, a type of Michael addition, is a highly efficient method for conjugating molecules to polymer coatings under mild conditions. tandfonline.comtandfonline.com Similarly, thiol-ene reactions can be used to modify surfaces, providing spatial and temporal control when triggered by light. rsc.org

Polymers synthesized using this compound would inherently possess thioether linkages. More importantly, if this monomer is incorporated into a polymer leaving the thiol group pendant, or if a surface is coated with a polymer rich in ene groups, the thiol functionality of this compound can be used to graft it onto the surface. This allows for the introduction of its specific properties (e.g., aromaticity, reactivity of the prop-enyl group) to the material's interface. For example, a UV-curable polymer with active thiol groups on its surface can be selectively reacted with other molecules, altering surface properties like contact angle. researchgate.net This approach is foundational for creating interfaces for biomedical devices, diagnostic platforms, and sensors. tandfonline.comtandfonline.com

Surface Chemistry and Modification

The thiol group is central to modern surface chemistry, particularly for its ability to form strong bonds with noble metal surfaces and to participate in selective covalent coupling reactions.

The thiol group of this compound can form a strong, self-assembled monolayer (SAM) on gold (Au) surfaces. acs.org This provides a robust and straightforward method for immobilizing molecules on substrates. Beyond direct attachment, thiol groups are instrumental in polymer grafting techniques used to modify surfaces. nih.govmdpi.com

Two primary strategies are employed:

"Grafting-to" : Pre-synthesized polymers with a terminal thiol group are attached to a suitable surface. mdpi.comacs.org For instance, polymers made via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization naturally possess a terminal group that can be converted to a thiol for grafting. acs.org

"Grafting-from" : Initiator molecules are first attached to the surface, and the polymer is then grown directly from the interface. A novel approach uses surface-bound thiols themselves to initiate a light-activated controlled radical polymerization, allowing for site-selective polymer growth from native cysteine residues on proteins, for example. nih.govrsc.org

These methods allow for the covalent immobilization of polymers on various surfaces, including silica (B1680970) nanoparticles and planar substrates, creating stable coatings that can enhance biocompatibility or introduce new functionalities. mdpi.comrsc.org

By controlling the spatial arrangement of immobilized molecules, functionalized interfaces can be fabricated for a wide range of applications in chemical research, such as biosensing, cell studies, and catalysis. nih.govacs.orgmdpi.com Thiol-mediated immobilization is a key technology in this area. acs.orgnih.gov

Photolithography can be combined with thiol chemistry to create patterned surfaces. nih.govnih.gov For example, a "caged" thiol molecule can be attached to a surface; subsequent UV irradiation through a mask deprotects the thiol groups only in specific areas. nih.govnih.gov These newly exposed, highly reactive thiols can then be coupled with a variety of molecules, including DNA, proteins, or other small molecules, to create high-density microarrays or sensor surfaces. nih.govnih.gov The ability to create such well-defined interfaces is crucial for developing advanced diagnostic tools and platforms for fundamental biological research. nih.govresearchgate.netresearchgate.net The functionalization of graphene and other nanomaterials with thiol-containing molecules is also an active area of research for creating next-generation sensors with enhanced selectivity and sensitivity. acs.orgmdpi.com

Supramolecular Systems and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. These molecular assemblies are held together by non-covalent intermolecular forces, a field of growing interest for the development of novel materials.

Integration into Calixarene and Other Macrocyclic Scaffolds

Calixarenes are macrocyclic compounds forming a cup-like shape, which are widely utilized in host-guest chemistry. They can be functionalized to selectively bind ions or molecules. While the incorporation of thiol groups into calixarenes is a known strategy to create specific receptors, there is no published research demonstrating the use of this compound as a building block or functional group in the synthesis of calixarenes or other macrocyclic scaffolds.

Investigation of Host-Guest Chemistry and Encapsulation Phenomena

Host-guest chemistry involves the study of complexes composed of two or more molecules or ions held together in unique structural relationships by forces other than those of full covalent bonds. Encapsulation is a process where a guest molecule is enclosed within a host molecule. There are currently no available scientific reports or data on the investigation of this compound in host-guest chemistry or its use in encapsulation phenomena.

Catalytic Applications Beyond Synthesis of the Compound Itself

The catalytic activity of a compound refers to its ability to increase the rate of a chemical reaction without being consumed in the process. Thiol-containing ligands are known to coordinate with metal centers to form catalysts for a variety of organic transformations. However, a review of the scientific literature reveals no studies on the catalytic applications of this compound or its metal complexes in any capacity beyond its own synthesis.

Future Directions and Emerging Research Avenues for 4 Prop 1 En 1 Yl Benzene 1 Thiol

Exploration of Novel Sustainable Synthetic Routes

The development of sustainable synthetic methodologies is a cornerstone of modern chemistry. For 4-(prop-1-en-1-yl)benzene-1-thiol, a key area of future research lies in establishing green and efficient synthetic pathways, particularly those that leverage renewable resources. A promising starting material is anethole (B165797), a naturally abundant compound found in anise and fennel.

A potential sustainable route could begin with the demethylation of anethole to form 4-(prop-1-en-1-yl)phenol. Various methods for the cleavage of aryl methyl ethers are known, including reactions with strong acids like hydrobromic acid or Lewis acids. tandfonline.comlibretexts.orgucalgary.caresearchgate.net More environmentally benign approaches, such as photoenzymatic O-demethylation, are also being explored and could be adapted for this purpose. researchgate.net

The subsequent conversion of the resulting phenol (B47542) to a thiophenol is a critical step. The Newman-Kwart rearrangement offers a robust and well-established method for this transformation. wikipedia.orgorganic-chemistry.orgjk-sci.comacs.org This reaction involves the conversion of a phenol to an O-aryl thiocarbamate, which upon heating, rearranges to the corresponding S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis yields the desired thiophenol. wikipedia.orgorgsyn.org While this rearrangement often requires high temperatures, recent advances have demonstrated that it can be facilitated under milder conditions using palladium catalysis or photoredox catalysis, enhancing its sustainability. wikipedia.orgacs.org

Advanced Mechanistic Understanding of Complex Reactions

The dual functionality of this compound—the thiol group and the propenyl group—opens the door to a variety of chemical transformations. A deeper mechanistic understanding of these reactions is crucial for controlling their outcomes and designing novel applications.

The thiol-ene reaction, a click chemistry process involving the addition of a thiol to an alkene, is of particular interest. wikipedia.orgalfa-chemistry.comtaylorandfrancis.com This reaction can proceed via either a radical or a Michael addition mechanism, leading to the formation of a thioether. wikipedia.orgalfa-chemistry.com Future research should investigate the regioselectivity and stereoselectivity of the thiol-ene reaction with this compound, exploring how factors like initiators, catalysts, and reaction conditions influence the reaction pathway. taylorandfrancis.com

The reactivity of the aryl thiol group itself also warrants further investigation. Mechanistic studies on the addition of aryl thiols to various electrophiles, such as Michael acceptors, can provide valuable insights. acs.orguq.edu.au Computational studies can be employed to elucidate the transition states and reaction pathways of these additions. uq.edu.aunih.gov Furthermore, the photochemical reactions of aryl thiols, such as the recently reported carboxylation of the C-S bond with CO2, present exciting avenues for future exploration. nih.gov

Understanding the interplay between the thiol and propenyl groups is another key research area. For instance, intramolecular reactions could lead to the formation of sulfur-containing heterocyclic compounds. Detailed mechanistic studies, combining experimental and computational approaches, will be essential to unravel the complex reactivity of this versatile molecule.

Integration into Hybrid Material Systems for Tailored Functionality

The unique bifunctional nature of this compound makes it an excellent candidate for the development of advanced hybrid materials with tailored properties.

The propenyl group can participate in polymerization reactions, allowing the molecule to be incorporated into polymer chains. The thiol group, on the other hand, can be used for surface modification or for the formation of dynamic covalent bonds, such as disulfides. This dual functionality opens up possibilities for creating a wide range of materials, including:

Polymer-Peptide Conjugates: The thiol group can react with pyridyl disulfides to form disulfide bridges, providing a method for conjugating the polymer to peptides. This is a popular route for creating materials for biomedical applications. rsc.org

Self-Healing Materials: Aryl disulfides are known to exhibit dynamic covalent properties, allowing for the creation of self-healing polymers. nih.gov By incorporating this compound into a polymer and then oxidizing the thiol groups to disulfides, it may be possible to create materials that can repair themselves upon damage.

Nanoparticles and Hydrogels: Water-soluble polymers containing aryl thiol pendant groups can be cross-linked to form nanoparticles and hydrogels. rsc.org These materials can be designed to be responsive to stimuli, such as changes in pH or redox potential, due to the reversible nature of the disulfide bond. rsc.org

Hybrid Organic-Inorganic Materials: The thiol group can bind to metal surfaces, allowing for the creation of hybrid materials with a combination of organic and inorganic components. This could be useful for applications in catalysis, sensing, and electronics.

Future research in this area should focus on the synthesis and characterization of these hybrid materials, exploring the relationship between their structure and properties.

Computational Design and Prediction of New Derivatives and Their Reactivity

Computational chemistry provides a powerful tool for accelerating the discovery and development of new molecules with desired properties. In the context of this compound, computational methods can be used to:

Predict the Properties of Derivatives: Density Functional Theory (DFT) calculations can be used to predict various properties of new derivatives, such as their electronic structure, stability, and reactivity. researchgate.netnih.govchemrxiv.org For example, the HOMO-LUMO gap can be calculated to estimate the electronic stability and reactivity of a molecule. nih.gov

Design Molecules with Specific Functionalities: By systematically modifying the structure of the parent molecule in silico, it is possible to design new derivatives with enhanced properties for specific applications. For example, computational screening could be used to identify derivatives with optimal binding affinities for a particular biological target.

Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of reactions involving this compound and its derivatives. whiterose.ac.uk This can help to rationalize experimental observations and guide the design of new reactions.

Screen for Potential Applications: High-throughput computational screening can be used to evaluate the potential of a large number of derivatives for a particular application, such as their ability to act as inhibitors for a specific enzyme. acs.org

Future research should focus on developing and applying these computational methods to create a virtual library of this compound derivatives with a wide range of predicted properties. This will provide a valuable resource for experimentalists looking to synthesize new materials and molecules with tailored functionalities.

Development of Miniaturized and High-Throughput Research Methodologies

To fully explore the potential of this compound and its derivatives, it is essential to develop efficient and high-throughput research methodologies. This will allow for the rapid synthesis and screening of large libraries of compounds, accelerating the pace of discovery.

High-Throughput Synthesis: Miniaturized and automated synthesis platforms can be used to prepare libraries of derivatives in a parallel fashion. This will enable the rapid exploration of the chemical space around the parent molecule.

High-Throughput Screening: A variety of high-throughput screening (HTS) assays can be developed to evaluate the properties of these derivatives. For example, fluorescence-based assays can be used to screen for thiol reactivity, providing a rapid method for identifying compounds that can participate in thiol-ene reactions or form disulfide bonds. nih.govnih.govresearchgate.netacs.org

Microfluidic Platforms: Microfluidic devices, or "lab-on-a-chip" systems, offer a powerful platform for conducting chemical reactions and biological assays in a miniaturized and high-throughput format. These systems can be used to study the kinetics of reactions, screen for catalysts, and evaluate the biological activity of compounds.

The development of these miniaturized and high-throughput methodologies will be crucial for unlocking the full potential of this compound and its derivatives in a timely and cost-effective manner.

Data Table: Properties of Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Properties
AnetholeC₁₀H₁₂O148.20Naturally occurring flavoring agent, precursor for synthesis. researchgate.netresearchgate.net
Anethole DithiolethioneC₁₀H₈OS₃240.37Drug used for dry mouth, exhibits various pharmacological activities. google.comnih.govacs.orgwikipedia.org
4-(Prop-1-en-1-yl)phenolC₉H₁₀O134.18Intermediate in the proposed synthesis from anethole.
O-Aryl thiocarbamateVariesVariesIntermediate in the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.org
S-Aryl thiocarbamateVariesVariesProduct of the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.org

Q & A

Q. What are the common synthetic routes for preparing 4-(Prop-1-en-1-yl)benzene-1-thiol, and how do reaction conditions influence product yield?

Methodological Answer: The synthesis of this compound can be achieved via nucleophilic substitution or coupling reactions. For example, benzene-1-thiol may react with prop-1-en-1-yl chloride in the presence of a base (e.g., NaOH) under controlled temperature (50–80°C) and inert atmosphere to minimize oxidation of the thiol group. Solvent choice (e.g., THF or DMF) significantly impacts reaction efficiency due to polarity effects on intermediate stabilization. Catalysts like palladium complexes may enhance coupling efficiency in cross-coupling routes. Yield optimization requires careful control of stoichiometry, reaction time, and purification steps (e.g., column chromatography to isolate the product from disulfide byproducts) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The thiol (-SH) proton appears as a broad singlet (~δ 1.5–3.5 ppm) due to exchange broadening. The prop-1-en-1-yl group shows vinyl protons as doublets (δ 5–6 ppm, J = 10–16 Hz) and allylic coupling with aromatic protons.
    • ¹³C NMR : The thiocarbonyl carbon resonates at δ 120–130 ppm, while the prop-1-en-1-yl carbons appear at δ 110–140 ppm.
  • IR Spectroscopy : The S-H stretch is observed at ~2500 cm⁻¹, and C=C stretches (prop-1-en-1-yl) at ~1600 cm⁻¹.
  • Mass Spectrometry : High-resolution MS confirms the molecular ion (e.g., m/z 150.0444 for C₉H₁₀S) and fragmentation patterns (e.g., loss of SH group).
    These techniques collectively validate purity and structural integrity .

Q. What are the key challenges in stabilizing this compound during storage, and how can they be mitigated?

Methodological Answer: The thiol group is prone to oxidation, forming disulfides. Stabilization strategies include:

  • Storing under inert gas (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation.
  • Adding radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit autoxidation.
  • Using anhydrous solvents (e.g., dried THF) to avoid hydrolysis.
    Regular purity checks via TLC or HPLC are recommended to monitor degradation .

Advanced Research Questions

Q. How does the prop-1-en-1-yl substituent influence the electronic and steric properties of this compound in coordination chemistry?

Methodological Answer: The prop-1-en-1-yl group introduces steric hindrance and electron-withdrawing effects via conjugation with the aromatic ring. This alters the ligand’s binding affinity in metal complexes:

  • Electronic Effects : The vinyl group withdraws electron density, reducing the thiol’s nucleophilicity and favoring coordination with soft Lewis acids (e.g., Au⁺, Pd²⁺).
  • Steric Effects : The substituent’s planar geometry restricts access to the thiolate site, influencing selectivity in catalysis.
    DFT calculations (e.g., Mulliken charges) and X-ray crystallography (e.g., bond length analysis) quantify these effects .

Q. What computational methods are employed to predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic sites. For example, the para position to the thiol group may exhibit higher reactivity due to resonance stabilization.
  • Molecular Dynamics (MD) : Simulates reaction trajectories to predict dominant pathways (e.g., sulfonation vs. nitration).
    Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying electrophiles) aligns computational predictions with observed regioselectivity .

Q. How can contradictory results in the biological activity of this compound derivatives be resolved to establish structure-activity relationships (SAR)?

Methodological Answer:

  • Systematic SAR Studies : Synthesize derivatives with controlled modifications (e.g., substituent position, electronic groups) and test against standardized assays (e.g., microbial growth inhibition).
  • Data Analysis : Multivariate regression identifies key descriptors (e.g., logP, HOMO-LUMO gap) influencing activity. Contradictions may arise from assay variability (e.g., cell line differences), requiring meta-analysis of multiple datasets.
  • Mechanistic Probes : Use fluorescence quenching or SPR to study target binding, resolving ambiguities in activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.